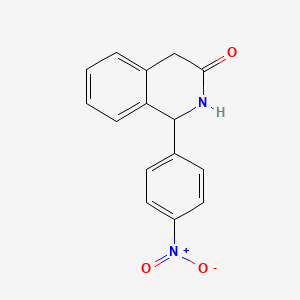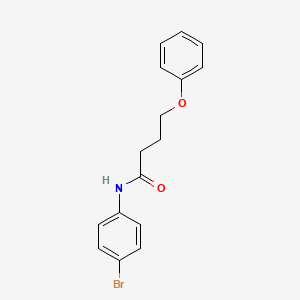
1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone
Vue d'ensemble
Description
1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as NPDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPDQ is a synthetic compound that belongs to the class of isoquinolinones and has a molecular weight of 262.24 g/mol.
Applications De Recherche Scientifique
Chemical Reactivity and Mechanism Studies
- Research has elucidated the mechanism of condensation reactions involving 1-aryl-1,4-dihydro-3(2H)-isoquinolinones, such as 1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone, and aldehydes. These studies have provided insights into the rearrangement processes and intermolecular hydride anion migration mechanisms in these compounds (Hazai et al., 1984).
Synthesis and Reaction Pathways
- The activation and electrophilic reactions of isoquinolinols have been studied, demonstrating their ability to undergo selective ionic hydrogenation and condensation with benzene under specific conditions. This research provides a foundation for understanding the synthesis pathways and chemical properties of related compounds (Koltunov et al., 2002).
Potential Pharmacological Applications
- Certain derivatives of 1,4-dihydro-3(2H)-isoquinolinones, including those related to this compound, have been studied for their biological properties. Some of these derivatives have shown potential pharmacological applications due to their biological activities (Hazai, 1991).
Synthesis of Novel Derivatives
- Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones have been synthesized, and their vasodilatation activity has been explored. This highlights the potential of this compound derivatives in medicinal chemistry (Zhang San-qi, 2010).
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-14-9-11-3-1-2-4-13(11)15(16-14)10-5-7-12(8-6-10)17(19)20/h1-8,15H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHPIFSNJWOQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-ethylphenyl)-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5003632.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5003633.png)
![N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B5003644.png)
![3-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5003654.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5003660.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B5003667.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5003672.png)
![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5003692.png)


![2-bromo-1-[2-(3-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5003705.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5003710.png)
